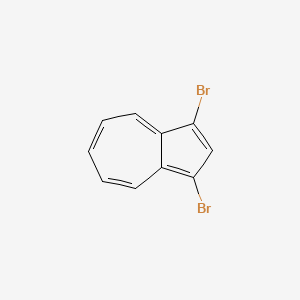

1,3-Dibromoazulene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromoazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXLRDNVSRMWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C(C=C2Br)Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163412 | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14658-95-8 | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromoazulene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Part 1: Unveiling 1,3-Dibromoazulene: A Core Directive

1.1 Chemical Identity and Significance

This compound, identified by the CAS Number 14658-95-8 , is a halogenated derivative of azulene, a non-benzenoid aromatic hydrocarbon with a unique fused five- and seven-membered ring system.[1] This structure imparts a characteristic deep blue to purple color and a significant dipole moment, making it a subject of considerable interest in materials science and organic electronics.[1] The introduction of bromine atoms at the 1 and 3 positions of the electron-rich five-membered ring significantly modulates the electronic properties and provides reactive handles for further chemical transformations.[1] Consequently, this compound serves as a versatile building block for the synthesis of more complex azulene-based π-conjugated systems, polymers, and potential pharmacophores.[2]

1.2 Overview of Applications

The unique photophysical properties and inherent biological activities of the azulene core make its derivatives, such as this compound, attractive scaffolds in several scientific domains. In materials science, it is a precursor for synthesizing soluble and electrically conductive polyazulenes.[2] In medicinal chemistry, the azulene moiety is found in natural products and has been incorporated into molecules with anti-inflammatory, anti-ulcer, and anti-cancer properties.[3][4][5] this compound, with its two reactive bromine atoms, offers a gateway to novel azulene-based compounds with potential therapeutic applications.[3]

Part 2: Physicochemical and Spectroscopic Profile

2.1 Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14658-95-8 | [1] |

| Molecular Formula | C₁₀H₆Br₂ | [1] |

| Molecular Weight | 285.97 g/mol | [1] |

| Appearance | Dark green to dark purple to black crystalline powder | [6] |

| Melting Point | 88.0 to 92.0 °C | [6][7] |

| Boiling Point | 334.3 ± 15.0 °C (Predicted) | [7] |

| Density | 1.834 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in organic solvents like hexanes and dichloromethane. | [8] |

2.2 Spectroscopic Analysis

2.2.1 UV-Vis Spectroscopy

The extended π-conjugated system of azulene and its derivatives results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their intense color. For this compound, the maximum absorption wavelength (λmax) has been reported to be 749 nm when measured in benzene.[6][7] This absorption corresponds to the HOMO-LUMO energy gap, which is characteristic of the azulene chromophore.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the seven-membered ring will likely appear at different chemical shifts compared to the parent azulene due to the electronic effect of the bromine substituents on the five-membered ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons bearing the bromine atoms (C1 and C3) are expected to be significantly shifted compared to the parent azulene. A general protocol for acquiring high-quality NMR spectra of azulene derivatives involves dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) with TMS as an internal standard.[6] For ¹³C NMR, a sufficient number of scans and a longer relaxation delay are necessary due to the low natural abundance of the ¹³C isotope.[6]

Part 3: Synthesis of this compound

3.1 Reaction Principle

The synthesis of this compound is typically achieved through the electrophilic bromination of azulene. The five-membered ring of azulene is electron-rich and thus highly susceptible to electrophilic attack, with the 1 and 3 positions being the most reactive. A common brominating agent for this transformation is N-bromosuccinimide (NBS).

3.2 Detailed Experimental Protocol: Electrophilic Bromination of Azulene

This protocol is based on established methods for the halogenation of azulenes.

Materials:

-

Azulene

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Neutral alumina

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Chromatography column

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve azulene (1.0 equivalent) in anhydrous THF.

-

Addition of Brominating Agent: To the stirred solution of azulene, add N-bromosuccinimide (2.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the color of the solution will change.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes). The disappearance of the starting azulene spot and the appearance of a new, less polar spot indicates the formation of the product.

-

Workup: Once the reaction is complete (typically within a few hours), quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on neutral alumina using hexanes as the eluent.[8] The product will elute as a deeply colored band.

-

Isolation and Characterization: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a dark crystalline solid. Characterize the final product by NMR, mass spectrometry, and melting point analysis.

3.3 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 4: Chemical Reactivity and Stability

4.1 Reactivity Profile

The azulene ring system exhibits a distinct reactivity pattern. The five-membered ring is electron-rich and prone to electrophilic attack, while the seven-membered ring is electron-deficient and susceptible to nucleophilic attack.[9]

-

Electrophilic Substitution: As demonstrated in its synthesis, this compound is a product of electrophilic substitution on the azulene core. Further electrophilic substitution is less favorable due to the deactivating effect of the bromine atoms.

-

Nucleophilic Substitution: The bromine atoms at the 1 and 3 positions are susceptible to nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. This reactivity makes this compound a valuable precursor for the synthesis of 1,3-disubstituted azulenes.

4.2 Utility in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of azulene derivatives with tailored electronic and steric properties.

4.2.1 Example Protocol: Suzuki Cross-Coupling of this compound

This generalized protocol is based on standard Suzuki coupling conditions.

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (2.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (3.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature and quench with water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain the desired 1,3-diarylazulene.

4.3 Stability Profile

-

Thermal Stability: Azulene and its derivatives generally exhibit good thermal stability.

-

Acidic and Basic Conditions: The stability of azulene derivatives can be pH-dependent. Strong acidic or basic conditions might lead to decomposition, especially if other sensitive functional groups are present in the molecule.[10]

-

Photochemical Stability: A known limitation of some azulene derivatives is their potential for photodecomposition under UV radiation.[4] This is an important consideration for applications in materials and medicine. The substitution pattern can influence the photostability of the azulene core.[11]

Part 5: Applications in Research and Drug Development

5.1 A Versatile Building Block in Materials Science

This compound is a key starting material for the synthesis of azulene-containing polymers and other π-functional materials.[2] The ability to introduce various functional groups at the 1 and 3 positions via cross-coupling reactions allows for the fine-tuning of the electronic and optical properties of the resulting materials, which have potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[12]

5.2 Potential in Medicinal Chemistry and Drug Design

The azulene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including:

-

Anti-inflammatory and Anti-ulcer Activity: Certain azulene derivatives have shown potent anti-inflammatory and anti-ulcer effects.[3]

-

Anticancer Activity: Azulene-containing compounds have been investigated for their potential as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[3][4]

-

Other Therapeutic Areas: The azulene scaffold has also been explored for applications in treating diabetes, and viral and microbial infections.[3][5]

This compound provides a platform for the synthesis of novel azulene-based compounds for drug discovery. The two bromine atoms can be replaced with various pharmacophoric groups to create libraries of compounds for biological screening.

5.3 Application Potential Diagram

Caption: Application pathways for this compound.

Part 6: Safety and Handling

6.1 Hazard Identification

This compound is classified as a hazardous substance. The following hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

6.2 Precautionary Measures

When handling this compound, it is essential to follow standard laboratory safety procedures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from light.

Part 7: References

-

Baxendale Group - Durham University. (2015, November 3). Synthesis of 1,3,6-Trisubstituted Azulenes. [Link]

-

ResearchGate. (2025, August 10). This compound. [Link]

-

ResearchGate. electronic reprint this compound. [Link]

-

National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

-

ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]

-

MDPI. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]

-

PubMed Central. (2021, January 30). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. [Link]

-

ResearchGate. (2025, August 10). This compound. [Link]

-

AMS Tesi di Dottorato - Unibo. Scienze Chimiche Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction pro. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. [Link]

-

SciSpace. (2007, April 13). Synthetic methods for preparing 1,3-di(2-pyridyl)azulene. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

† 1H-NMR and 13C-NMR Spectra. [Link]

-

Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. [Link]

-

ACS Publications. (2021, March 11). Azulene-Based π-Functional Materials: Design, Synthesis, and Applications | Accounts of Chemical Research. [Link]

-

National Institutes of Health. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ResearchGate. Azulene, its derivatives, and potential applications in medicine. [Link]

-

KPU Pressbooks. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II. [Link]

-

National Institutes of Health. (2022, November 29). Chemical Stability Study of H1 Antihyistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Sciforum. (1997, August 26). Vicarious Nucleophilc Substitution of Hydrogen in Azulenes. [Link]

Sources

- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Guide to the Crystal Structure Analysis of 1,3-Dibromoazulene: From Synthesis to Solid-State Architecture

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 1,3-dibromoazulene. Azulene, a non-benzenoid isomer of naphthalene, and its derivatives are of significant interest due to their unique electronic properties, vibrant color, and potential as building blocks for novel organic materials.[1][2] Halogenated azulenes, in particular, serve as crucial precursors for creating electrically conductive and paramagnetic polyazulene systems.[3][4] Understanding the precise three-dimensional arrangement of this compound in the solid state is paramount for predicting and controlling the properties of these advanced materials. We present a detailed methodology, from the strategic synthesis of the target molecule to its crystallographic elucidation, offering insights into the causality behind experimental choices and the interpretation of the resulting structural data.

Introduction: The Significance of Azulene and its Halogenated Derivatives

Azulene (C₁₀H₈) is a fascinating bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring system.[2] Unlike its colorless isomer naphthalene, azulene is characterized by a deep blue to purple color, a direct consequence of its electronic structure and a small HOMO-LUMO gap.[1] This inherent electronic character, including a significant dipole moment, makes the azulene scaffold a compelling target for materials science and drug development.

The functionalization of the azulene core is key to tuning its properties. Halogenation, specifically at the electron-rich 1 and 3 positions of the five-membered ring, provides reactive handles for further chemical transformations, such as cross-coupling reactions or polymerization.[3][5] this compound is a valuable intermediate for these processes.[2] Its crystal structure provides a fundamental blueprint of its solid-state behavior, revealing the intermolecular forces that govern molecular packing. These forces, in turn, influence bulk properties like solubility, stability, and charge transport in derived materials. This guide focuses on the definitive technique for mapping this molecular architecture: single-crystal X-ray diffraction (SC-XRD).

Synthesis and Generation of Diffraction-Quality Crystals

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient size and quality.

Synthesis of this compound

The preparation of this compound is reliably achieved through the electrophilic bromination of azulene. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it provides a controlled source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions compared to harsher reagents like elemental bromine. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve the starting materials and its relative inertness under the reaction conditions.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of azulene in anhydrous dichloromethane.

-

Bromination: Slowly add 2.1 equivalents of N-bromosuccinimide (NBS) to the solution in portions at room temperature. The slight excess of NBS ensures the complete conversion of azulene.

-

Reaction: Stir the mixture at room temperature overnight. Protect the reaction from light to prevent radical side reactions. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure at a temperature below 273 K to prevent degradation of the product.[5]

-

Purification: The crude product is purified by column chromatography.

-

Stationary Phase: Neutral alumina is chosen to avoid potential degradation of the sensitive azulene ring that can occur on acidic silica gel.

-

Mobile Phase: Hexanes are used as the eluent.[5]

-

Execution: The crude solid is loaded onto the column and eluted with hexanes. The desired product, a vibrant blue band, is collected.

-

-

Isolation: The solvent from the collected fractions is evaporated to yield this compound as a dark blue solid.

Single Crystal Growth

The goal of crystallization is to encourage molecules to slowly and methodically assemble into a highly ordered lattice. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals. Slow evaporation is a reliable method for compounds soluble in volatile organic solvents.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent system, such as a mixture of hexanes and dichloromethane.

-

Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap or paraffin film pierced with a few small holes from a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Over several days, as the solvent slowly evaporates, dark-blue, block-like single crystals will form.[5] Carefully harvest the best-formed crystals for analysis.

Single-Crystal X-ray Diffraction Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The workflow from crystal to final structure is a multi-step process requiring precision and careful data analysis. The use of a low temperature (100 K) is critical, as it minimizes the thermal vibration of atoms, resulting in a more precise and well-resolved electron density map.[5]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement

A suitable crystal was mounted on a Bruker APEX diffractometer. Data were collected at 100(2) K using Mo Kα radiation (λ = 0.71073 Å). The collected data were integrated and scaled using a multi-scan absorption correction (SADABS).[5] The structure was solved using direct methods and refined by full-matrix least-squares on F².[5]

Results and Discussion: The Structure of this compound

The analysis provides a high-resolution view of both the individual molecular geometry and the extended solid-state packing arrangement.

Crystallographic Data

The crystallographic data provides the fundamental parameters of the crystal lattice. This compound crystallizes in the orthorhombic space group Pnma, which is distinct from the monoclinic space groups often observed for the parent azulene and other derivatives.[4][5]

| Parameter | Value | Source |

| Chemical Formula | C₁₀H₆Br₂ | [5] |

| Formula Weight | 285.97 g/mol | [5] |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pnma | [5] |

| a (Å) | 8.3575 (14) | [5] |

| b (Å) | 15.114 (2) | [5] |

| c (Å) | 7.1840 (12) | [5] |

| Volume (ų) | 907.4 (2) | [5] |

| Z | 4 | [5] |

| Temperature (K) | 100 (2) | [5] |

| R-factor (R1) | 0.016 | [5] |

| wR-factor (wR2) | 0.046 | [5] |

The low R-factors (R1 < 5%) indicate an excellent agreement between the calculated model and the experimental diffraction data, signifying a high-quality structure determination.

Molecular Structure

Within the crystal, the this compound molecule is planar and possesses a crystallographic mirror plane that passes through atoms C1 and C6.[3][4] The two bromine atoms are attached to the five-membered ring at the C1 and C3 positions.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a series of non-covalent interactions. In the case of this compound, the packing is dominated by electrostatic forces. The inherent dipole of the azulene ring system leads to partial positive charges on the seven-membered ring and partial negative charges on the five-membered ring.[3][4]

This charge separation facilitates "head-to-tail" electrostatic interactions, where the electron-deficient seven-membered ring of one molecule packs against the electron-rich five-membered ring of an adjacent molecule.[3][5] These interactions cause the molecules to arrange themselves in a distinctive zigzag or herringbone pattern.[4][5] This packing motif allows for the close association of oppositely charged regions, leading to a thermodynamically stable crystal lattice.[3][4] These charge-charge interactions are observed at distances of 3.24 Å and 3.36 Å.[4]

Physicochemical Properties

Beyond the crystal structure, basic physicochemical data helps to fully characterize the compound.

| Property | Value | Source |

| Appearance | Dark green to dark purple/black powder or crystals | [6][7] |

| Melting Point | 88.0 to 92.0 °C | [7] |

| λmax | 749 nm (in Benzene) | [6][7] |

Conclusion

The single-crystal X-ray analysis of this compound reveals a planar molecule that crystallizes in the orthorhombic space group Pnma. The solid-state architecture is primarily governed by head-to-tail electrostatic interactions between adjacent molecules, resulting in an efficient zigzag packing arrangement. This detailed structural understanding is invaluable for researchers in materials science and drug development, as it provides a rational basis for designing novel polyazulene-based materials with tailored electronic and physical properties. The protocols and data presented herein serve as a self-validating guide for the synthesis, crystallization, and structural elucidation of this important molecular building block.

References

-

Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, E61, o941–o943. [Link]

-

Dias, J. R. (2005). This compound. ResearchGate. [Link]

-

Baxendale Group - Durham University. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. Durham University. [Link]

-

Iftime, P., et al. (2021). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semantic Scholar. [Link]

-

McCarthy, M. C., et al. (2022). Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. National Institutes of Health (NIH). [Link]

-

Johnston, R. (2016). "Colorful Properties of Azulene". ISU ReD: Research and eData. [Link]

-

Higuchi, H., et al. (2020). Synthesis and Properties of Twisted and Helical Azulene Oligomers and Azulene-Based Polycyclic Hydrocarbons. PubMed Central. [Link]

-

Chen, X.-Y., et al. (2005). This compound. ResearchGate. [Link]

Sources

- 1. "Colorful Properties of Azulene" by Rachel Johnston [ir.library.illinoisstate.edu]

- 2. CAS 14658-95-8: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 14658-95-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 14658-95-8 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromoazulene from Azulene

This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical applications of 1,3-dibromoazulene, a key intermediate in the development of advanced organic materials and pharmaceuticals. Tailored for researchers and professionals in organic synthesis and drug development, this document blends theoretical principles with actionable experimental protocols.

Introduction: The Unique Chemistry of Azulene

Azulene is a striking, deep blue bicyclic aromatic hydrocarbon and a non-benzenoid isomer of naphthalene. Its unique electronic structure, arising from the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts a significant dipole moment and distinct chemical reactivity. This electronic asymmetry makes the five-membered ring highly susceptible to electrophilic attack, a property that is leveraged in the synthesis of its derivatives.

This compound is a valuable polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1] The introduction of bromine atoms at the 1 and 3 positions not only modifies the electronic properties of the azulene core but also provides reactive handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] These architectures are integral to the development of novel organic semiconductors, dyes, and pharmacologically active agents.

Mechanistic Insights: The Regioselectivity of Azulene Bromination

The selective bromination of azulene at the 1 and 3 positions is a direct consequence of its electronic structure. Electrophilic aromatic substitution is the operative mechanism, wherein an electrophile attacks the π-electron system of the aromatic ring.

The Driving Force for 1,3-Substitution

The resonance stabilization of the carbocation intermediate (the arenium ion or sigma complex) dictates the regiochemical outcome of the reaction.[3][4] When an electrophile (E⁺) attacks the azulene core, the most stable intermediate is formed when the attack occurs at the C1 (or C3) position.

-

Attack at C1/C3: The positive charge in the resulting sigma complex is delocalized over the seven-membered ring, preserving the aromatic tropylium cation (a stable 6π-electron system) within the intermediate. This provides a significant stabilizing effect.

-

Attack at Other Positions: Attack at the C2 position or any position on the seven-membered ring leads to less stable intermediates where this aromatic stabilization is disrupted.

Theoretical studies confirm that while substitution at position 2 can sometimes yield the thermodynamically more stable product, the kinetic barrier for attack at position 1 is significantly lower.[5] Therefore, under typical laboratory conditions, the reaction proceeds rapidly and selectively at the 1 and 3 positions, which are the sites of highest electron density.[5][6]

The Role of the Brominating Agent

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[7] It serves as a reliable source of electrophilic bromine (Br⁺) under mild conditions. The reaction is typically initiated by trace amounts of HBr, which protonates the NBS, making it a more potent electrophile. Unlike using elemental bromine (Br₂), NBS avoids the formation of polybrominated byproducts and harsh acidic conditions, offering greater control and higher yields of the desired 1,3-disubstituted product.

Sources

- 1. CAS 14658-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of gem-dibromo 1,3-oxazines by NBS-mediated electrophilic cyclization of propargylic amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and Chemical Properties of 1,3-Dibromoazulene: An In-Depth Technical Guide

Executive Summary

1,3-Dibromoazulene (CAS: 14658-95-8) is a functionalized non-alternant aromatic hydrocarbon and a critical intermediate in the synthesis of advanced optoelectronic materials.[1] Unlike its isomer naphthalene, azulene possesses a dipole moment (1.08 D) due to the electron-rich five-membered ring and electron-deficient seven-membered ring. The introduction of bromine atoms at the 1 and 3 positions selectively targets the sites of highest electron density, stabilizing the molecule while providing reactive handles for palladium-catalyzed cross-coupling.

This guide details the physicochemical characterization, synthesis, and reactivity of this compound, designed for researchers in organic electronics and medicinal chemistry.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Nomenclature and Identification[4]

-

IUPAC Name: this compound

-

CAS Registry Number: 14658-95-8[1]

-

Molecular Weight: 285.96 g/mol

-

SMILES: c1ccc2c(cc1)c(c2Br)Br

Physical Characteristics Table

The following data aggregates experimental values from standard chemical suppliers and crystallographic studies.

| Property | Value / Description | Context/Conditions |

| Appearance | Deep blue, dark purple, or black crystals | Solid state |

| Melting Point | 88.0 – 92.0 °C | Standard pressure |

| Solubility | Soluble | CHCl₃, CH₂Cl₂, Benzene, THF |

| Solubility | Insoluble | Water |

| UV-Vis Absorption | In Benzene | |

| Crystal System | Orthorhombic (Pnma) | Planar stacking, zigzag motif |

| Dipole Moment | Distinct from parent azulene | Modulated by EWG (Br) on 5-ring |

Structural Analysis (Spectroscopy)

Nuclear Magnetic Resonance (NMR):

Due to the

-

¹H NMR (CDCl₃):

-

H2 (s, 1H): Resonates downfield due to the proximity of the two bromine atoms and the electron-rich nature of the 5-membered ring.

-

H4, H8 (d, 2H): Doublet corresponding to the protons on the 7-membered ring adjacent to the bridgehead.

-

H5, H7 (t, 2H): Triplet pattern.

-

H6 (t, 1H): Triplet, typically the most upfield signal of the aromatic region.

-

UV-Vis Spectroscopy:

The "anomalous" blue color of azulene is retained but bathochromically shifted.[4] The absorption at ~749 nm corresponds to the

Synthesis and Preparation

Electrophilic Aromatic Substitution

The synthesis of this compound exploits the high electron density of the cyclopentadienyl ring (HOMO resides largely on positions 1 and 3). The standard protocol utilizes N-Bromosuccinimide (NBS) as a mild brominating agent.[4]

Protocol:

-

Reagents: Azulene (1.0 eq), NBS (2.0 - 2.2 eq).[4]

-

Solvent: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂).[4]

-

Conditions: Stir at 0°C to Room Temperature for 1–2 hours.

-

Workup: Wash with water/brine to remove succinimide byproduct.[4] Dry over MgSO₄.[4]

-

Purification: Recrystallization from ethanol or column chromatography (Hexane/DCM) yields dark purple needles.[4]

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise bromination mechanism.

Caption: Stepwise electrophilic bromination of azulene at the electron-rich 1 and 3 positions.

Chemical Reactivity & Applications[1][2][12][13]

Cross-Coupling Reactions

This compound is a "privileged scaffold" for constructing conjugated oligomers.[4] The C-Br bonds are highly reactive toward oxidative addition with Palladium(0), enabling Suzuki-Miyaura , Stille , and Sonogashira couplings.

-

Selectivity: Reactivity is generally symmetric.[4] To achieve mono-substitution, stoichiometric control or steric differentiation is required.[4]

-

Application: Used to synthesize polyazulenes or donor-acceptor copolymers for organic field-effect transistors (OFETs).[4]

Functionalization Workflow

The guide below details how to transform this compound into functional materials.

Caption: Divergent synthesis pathways from this compound to functional organic materials.

Stability and Storage

-

Light Sensitivity: Azulene derivatives can be photo-sensitive.[4] Store in amber vials.

-

Oxidation: The electron-rich ring makes it susceptible to oxidation over long periods.[4] Store under inert atmosphere (Argon/Nitrogen) at <15°C for long-term stability.

Safety and Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

Chen, X. Y., et al. (2005).[4][2][3] "this compound."[1][4][2][3] Acta Crystallographica Section E: Structure Reports Online, 61(4), o944-o946. [Link]

-

Tsuchiya, T., et al. (2023).[4][5] "Synthesis of azulene-based organic electron donors." Chemical Communications. [Link]

Sources

The Modulated π-System: An In-Depth Technical Guide to the Electronic Structure of 1,3-Dibromoazulene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azulene, a non-benzenoid isomer of naphthalene, possesses a unique electronic structure characterized by a significant dipole moment and an unusually small HOMO-LUMO gap, leading to its distinct deep blue color and rich electrochemical behavior. The introduction of bromine atoms at the 1 and 3 positions of the five-membered ring to form 1,3-dibromoazulene further perturbs this system, offering a versatile scaffold for the development of novel materials and therapeutic agents. This guide provides a comprehensive exploration of the electronic structure of this compound derivatives. We will delve into the synthetic strategies for their preparation, analyze their spectroscopic and electrochemical properties, and employ computational chemistry to provide a detailed molecular orbital analysis. The causal relationships between substituent effects and the resulting electronic properties are emphasized, offering insights for the rational design of functional azulene-based molecules.

Introduction: The Allure of the Azulene Core

Azulene is a fascinating non-alternant aromatic hydrocarbon composed of a fused five- and seven-membered ring system, containing 10 π-electrons.[1] Unlike its isomer naphthalene, azulene exhibits a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor.[1] This inherent polarization gives rise to its characteristic deep blue color and unique reactivity. A notable feature of azulene and its derivatives is their propensity for anomalous fluorescence from the second excited state (S2) to the ground state (S0), a violation of Kasha's rule, making them intriguing candidates for advanced photophysical applications.[2]

The introduction of two bromine atoms at the electron-rich 1 and 3 positions of the five-membered ring results in this compound, a planar molecule with altered electronic properties.[3] These bromine atoms serve as versatile synthetic handles, allowing for the introduction of a wide array of functional groups through cross-coupling reactions, thereby enabling the fine-tuning of the molecule's electronic structure.[4] Understanding the interplay between the azulene core, the bromo-substituents, and additional functional groups is paramount for the rational design of novel materials with tailored optical and electronic properties.

Synthetic Strategies for this compound Derivatives

The parent this compound can be synthesized from azulene by reaction with N-bromosuccinimide.[3] The true synthetic utility of this compound lies in its ability to undergo further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds at the 1 and 3 positions are susceptible to reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, and alkynyl moieties, respectively.[4][5]

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds, particularly for the arylation of aryl halides. In the context of this compound, this reaction can be employed to introduce various aryl groups at the 1 and/or 3 positions. A typical protocol is outlined below.

Experimental Protocol: Synthesis of 1,3-Diarylazulenes via Suzuki-Miyaura Coupling

-

Reactants: To a solution of this compound (1 equivalent) in a suitable solvent such as a mixture of toluene and water, add the desired arylboronic acid (2.2 equivalents) and a base such as sodium carbonate (4 equivalents).

-

Catalyst: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a powerful tool for the formation of C(sp2)-C(sp) bonds, enabling the introduction of alkyne functionalities. This is particularly useful for extending the π-conjugation of the azulene system.

Experimental Protocol: Synthesis of 1,3-Dialkynylazulenes via Sonogashira Coupling

-

Reactants: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and a terminal alkyne (2.2 equivalents) in a suitable solvent like degassed tetrahydrofuran (THF) or a mixture of THF and triethylamine.

-

Catalysts: Add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equivalents) and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.1 equivalents).

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is then purified by column chromatography.

Spectroscopic and Electrochemical Properties

The introduction of substituents at the 1, 3, and other positions of the azulene core significantly influences its electronic and, consequently, its spectroscopic and electrochemical properties.

UV-Vis Absorption and Fluorescence Spectroscopy

The UV-Vis absorption spectrum of azulene is characterized by a weak S0 → S1 transition in the visible region and a strong S0 → S2 transition in the near-UV. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energies of these transitions. For instance, the introduction of electron-donating diphenylaniline groups at the 2- and 6-positions of azulene leads to a significant red-shift in the absorption and the appearance of intense fluorescence in the visible region, which is absent in the parent azulene.[6] This is attributed to a change in the electronic structure that makes the HOMO → LUMO transition more allowed.[6]

Similarly, for this compound derivatives, the nature and position of the substituents will dictate the absorption and emission properties. Donor-acceptor type structures, where an EDG is placed at one end of the conjugated system and an EWG at the other, are expected to exhibit strong intramolecular charge transfer (ICT) bands, leading to significant red-shifts and solvatochromism.

Table 1: Representative Spectroscopic Data for Substituted Azulenes

| Compound | Substituents | Absorption λmax (nm) | Emission λem (nm) | Reference |

| Azulene | - | ~580 (S0→S1), ~350 (S0→S2) | ~370 (S2→S0) | [6] |

| 2,6-bis(diphenylamino)azulene | 2,6-di(NPh2) | 485 | 525 | [6] |

| 1,3-dicarboxylic acid azulene | 1,3-di(COOH) | 580 | - | [7] |

Electrochemistry

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of molecules and estimate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Azulene derivatives typically exhibit reversible or quasi-reversible oxidation and reduction processes. The introduction of EDGs will generally lower the oxidation potential (raise the HOMO energy level), making the compound easier to oxidize. Conversely, EWGs will increase the oxidation potential (lower the HOMO energy level) and facilitate reduction by lowering the LUMO energy level.

For this compound derivatives, the electrochemical behavior will be a convolution of the effects of the bromo substituents and any additional functional groups. It is expected that a systematic variation of substituents on the this compound core will allow for precise tuning of the HOMO-LUMO gap and redox potentials.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools for elucidating the electronic structure and predicting the spectroscopic properties of molecules.[8][9][10]

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key molecular orbitals involved in electronic transitions and chemical reactions. In azulene, the HOMO is primarily localized on the five-membered ring, while the LUMO has significant contributions from both rings. The introduction of substituents can dramatically alter the energy levels and spatial distribution of these orbitals.

For a hypothetical 6-amino-1,3-dibromoazulene (an EDG at the 6-position), the nitrogen lone pair is expected to destabilize the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. Conversely, a 6-nitro-1,3-dibromoazulene (an EWG at the 6-position) would stabilize the LUMO, also resulting in a smaller energy gap.

Table 2: Calculated Electronic Properties of Substituted Azulenes

| Compound | Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Azulene | - | -5.23 | -1.35 | 3.88 | [6] |

| 2-(diphenylamino)azulene | 2-NPh2 | -4.91 | -1.41 | 3.50 | [6] |

| 2,6-bis(diphenylamino)azulene | 2,6-di(NPh2) | -4.72 | -1.53 | 3.19 | [6] |

Note: The computational data presented is for diphenylamino-substituted azulenes, illustrating the trend of a decreasing HOMO-LUMO gap with the introduction of electron-donating groups.

Conclusion and Future Outlook

The this compound scaffold presents a rich platform for the development of novel functional materials. The strategic introduction of substituents via modern synthetic methods like Suzuki-Miyaura and Sonogashira couplings allows for the precise tuning of the electronic structure. This, in turn, modulates the spectroscopic and electrochemical properties of the resulting derivatives. While a systematic and comprehensive experimental and computational study on a wide range of 6-substituted this compound derivatives is still needed, the existing knowledge on related azulenic systems provides a strong foundation for future research. The unique electronic properties of these compounds make them promising candidates for applications in organic electronics, sensors, and as novel chromophores in biological imaging and drug development. Further exploration of the structure-property relationships in this fascinating class of molecules will undoubtedly unlock new scientific insights and technological innovations.

References

-

Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed S - Der Pharma Chemica. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed Suzuki Coupling Reaction - Der Pharma Chemica. (n.d.). Retrieved January 28, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. (n.d.). Retrieved January 28, 2026, from [Link]

-

(PDF) this compound - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

-

DFT calculated and experimental HOMO and LUMO energies of donor and acceptor molecules at B3LYP and PBE0 levels of theory - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis, Optoelectronic, and Photoelectrochemical Properties of an Azulene-Bridged Porphyrin Dimer | ACS Omega - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

-

Functionalized Poly(azulenes) and Their Electrochromic Properties - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis of 3,6-diaryl-1,3a,6a-triazapentalenes via Suzuki coupling a - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - E3S Web of Conferences. (n.d.). Retrieved January 28, 2026, from [Link]

-

An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes - research.chalmers.se. (n.d.). Retrieved January 28, 2026, from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved January 28, 2026, from [Link]

-

Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis and optoelectronic properties of benzoquinone-based donor–acceptor compounds - Beilstein Journals. (n.d.). Retrieved January 28, 2026, from [Link]

-

Photophysical, electrochemical, and photoelectrochemical properties of new azulene-based dye molecules - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

-

DFT studies for finding HOMO and LUMO - YouTube. (n.d.). Retrieved January 28, 2026, from [Link]

-

electronic reprint this compound - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

-

Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul - Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Introduction of Electron Donor Groups into the Azulene Structure: The Appearance of Intense Absorption and Emission in the Visible Region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysical, electrochemical, and photoelectrochemical properties of new azulene-based dye molecules - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. research.chalmers.se [research.chalmers.se]

- 10. youtube.com [youtube.com]

Theoretical & Electronic Characterization of Dibromoazulenes

A Computational Guide for Drug Design

Executive Summary

Azulene, a non-alternant isomer of naphthalene, possesses a unique dipole moment (

Theoretical Framework: The Azulene Anomaly[1][2][3]

Unlike benzenoid hydrocarbons, azulene exhibits a "push-pull" electronic structure. To accurately model dibromoazulenes, one must quantify aromaticity not as a binary state, but as a multidimensional property involving magnetic, geometric, and energetic criteria.

1.1 Magnetic Aromaticity (NICS)

The Nucleus-Independent Chemical Shift (NICS) is the gold standard for quantifying aromaticity in these systems.

-

Mechanism: A negative NICS value indicates a diatropic ring current (aromatic), while a positive value indicates a paratropic current (antiaromatic).

-

Application to Dibromoazulene: The 5-membered ring in azulene is significantly more aromatic than the 7-membered ring. Bromine substitution at the 1,3-positions (on the 5-ring) alters the ring current density.[1]

-

Critical Metric: NICS(1) (calculated 1 Å above the ring center) is preferred over NICS(0) (at the center) because it minimizes contamination from local

-bond electron density, isolating the

1.2 Geometric Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) measures the defect in bond length alternation.

-

Formula:

-

Relevance: In 1,3-dibromoazulene, the bulky bromine atoms can induce steric strain, potentially distorting the planarity and reducing HOMA values compared to the parent azulene. However, X-ray diffraction studies confirm that this compound remains planar, preserving its aromatic character.

Positional Isomerism & Electronic Effects[4]

The position of the bromine atom dictates the molecule's stability and reactivity profile.

| Feature | This compound | 5,7-Dibromoazulene |

| Ring Location | 5-membered (Electron-Rich) | 7-membered (Electron-Poor) |

| Electronic Effect | Br acts as an EWG (-I) but donates via resonance (+M). | Br acts primarily as an EWG (-I) on an already cationic ring. |

| Dipole Moment | Enhanced or flipped vector depending on conformation. | Reduced dipole; destabilizing to the cationic 7-ring. |

| Stability | High (Synthetically accessible via NBS). | Low (Difficult to synthesize directly). |

| Crystal Packing | Zigzag stacks driven by head-to-tail dipole interactions [1].[1] | Likely disordered or herringbone. |

Key Insight: The 1,3-positions are the sites of highest Highest Occupied Molecular Orbital (HOMO) coefficient density. Substituting here directly modulates the HOMO energy level, narrowing the HOMO-LUMO gap, which is desirable for optoelectronic applications and specific drug-receptor interactions.

Computational Protocol: Self-Validating Workflow

This section outlines a standardized DFT protocol to characterize dibromoazulenes. This workflow ensures that derived data (NICS, Dipole, Gap) is reproducible and chemically significant.

3.1 Step-by-Step Methodology

Step 1: Geometry Optimization (The Ground State)

-

Rationale: The B3LYP hybrid functional handles the delocalization error of aromatic systems reasonably well, while the 6-311+G(d,p) basis set includes diffuse functions (+) critical for modeling the anionic character of the azulene 5-ring and the lone pairs on Bromine.

-

Validation: The output structure must have zero imaginary frequencies (NImag=0).

Step 2: Magnetic Property Calculation (NICS)

-

Input: Optimized geometry from Step 1.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.

-

Ghost Atoms: Place "Bq" (ghost atoms) at the geometric center of the 5-ring and 7-ring (0 Å) and 1 Å perpendicular to the plane.

-

Output: Read the isotropic shielding value (

).[5]

Step 3: Frontier Orbital Analysis

-

Objective: Calculate HOMO and LUMO energies.

-

Calculation:

.[4] -

Significance: A smaller gap (< 3.0 eV) often correlates with higher antioxidant activity and reactivity in radical scavenging.

3.2 Workflow Visualization

Figure 1: Standardized computational workflow for evaluating aromaticity and electronic properties of halogenated azulenes.

Implications for Drug Design[8]

The theoretical data derived above directly informs the "Design-Make-Test" cycle in medicinal chemistry.

4.1 Reactivity & Synthesis

This compound is not just a target; it is a linchpin intermediate .

-

Suzuki-Miyaura Coupling: The C-Br bond at the 1,3-position is highly activated for palladium-catalyzed cross-coupling.

-

Mechanism: The electron-rich 5-ring facilitates the oxidative addition step of the catalytic cycle.

-

Drug Scaffold: This allows the attachment of aryl or heteroaryl groups to create "butterfly" molecules that can intercalate DNA or inhibit specific kinases (e.g., FLT3 in leukemia) [2].

4.2 Bioactivity Logic

-

Antioxidant Mechanism: Azulenes act as radical scavengers. A theoretical study showing a low ionization potential (derived from HOMO energy) predicts high efficacy in neutralizing Reactive Oxygen Species (ROS).

-

Lipophilicity: Bromination increases

, enhancing membrane permeability.

4.3 Structure-Activity Relationship (SAR) Logic

Figure 2: Logical flow connecting theoretical substitution effects to pharmaceutical utility.

References

-

Chen, X.-Y., Dias, J. R., Powell, D. R., Van Horn, J. D., & Sandreczki, T. C. (2005). This compound .[1][6][7] Acta Crystallographica Section E: Structure Reports Online, 61(4), o941–o943. Link

-

Śliwiński, M., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases . International Journal of Molecular Sciences, 25(9), 4767. Link

-

Feixas, F., et al. (2010).[2] Analysis of chemical bonding and aromaticity from electronic delocalization descriptors . Universitat de Girona (PhD Thesis). Link

-

Baryshnikov, G. V., et al. (2019). Introduction of Electron Donor Groups into the Azulene Structure . Molecules, 29(14). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tdx.cat [tdx.cat]

- 3. irjweb.com [irjweb.com]

- 4. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Discovery and history of azulene halogenation

An In-depth Technical Guide to the Discovery and History of Azulene Halogenation

Authored by a Senior Application Scientist

Abstract

Azulene, the captivating blue isomer of naphthalene, presents a unique landscape for chemical functionalization due to its non-alternant bicyclic aromatic structure. The introduction of halogens to the azulene core is a pivotal transformation, unlocking pathways for the synthesis of advanced materials and complex pharmaceutical agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of azulene halogenation. We will delve into the fundamental electronic properties that dictate its reactivity, trace the development of halogenation methodologies from early explorations to modern regioselective protocols, and provide detailed, field-proven experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this essential synthetic tool.

The Unique Canvas: Understanding Azulene's Reactivity

The story of azulene halogenation is intrinsically linked to the molecule's fascinating history and electronic structure. First noted as the azure-blue chromophore from the steam distillation of German chamomile in the 15th century, its structure was formally reported by Lavoslav Ružička and first synthesized by Placidus Plattner in 1937.[1] Unlike its colorless isomer naphthalene, azulene's deep blue color and significant dipole moment (1.08 D) are direct consequences of its unique electronic arrangement.[1]

This polarity can be understood by viewing azulene as a fusion of a 6-π-electron cyclopentadienyl anion and a 6-π-electron tropylium cation.[1] This charge separation, a consequence of Hückel's rule for aromaticity in each ring, renders the five-membered ring electron-rich and nucleophilic, while the seven-membered ring is electron-deficient and electrophilic.[1][2] This inherent electronic bias is the cornerstone of azulene's reactivity, dictating that electrophilic substitution reactions, including halogenation, will preferentially occur at the electron-rich five-membered ring.[1][3]

Caption: Azulene's structure and its dipolar resonance contributor.

The Dawn of Halogenation: Early Methods and the Regioselectivity Puzzle

Following the establishment of reliable synthetic routes to the parent azulene, chemists began to explore its derivatization.[3] Early investigations into halogenation quickly confirmed the theoretical predictions. Electrophilic attack occurs almost exclusively on the five-membered ring, with the 1 and 3 positions being the most reactive sites.[3][4][5] This high reactivity is a double-edged sword; the sensitivity of the azulene core to harsh reagents means that direct halogenation using elemental halogens (e.g., Br₂, Cl₂) is often problematic and leads to complex product mixtures or decomposition.[6]

This challenge spurred the search for milder, more selective halogenating agents. The breakthrough came with the application of N-halosuccinimides (NXS) , which have become the reagents of choice for the regioselective halogenation of azulene.[3][4][6] Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) offer significant advantages due to their ease of handling and the milder reaction conditions they permit.[3]

Theoretical studies corroborate these experimental findings, indicating that electrophilic attack at position 1 is kinetically favored.[7] While substitution at position 2 can sometimes yield the thermodynamically more stable product, the high activation energy barrier means that 1- and 1,3-substituted products are predominantly formed under standard conditions.[7]

Caption: The two-step mechanism for electrophilic substitution on the azulene ring.

Modern Protocols: A Practical Guide to Azulene Halogenation

The strategic halogenation of the azulene nucleus provides essential building blocks for further molecular elaboration, particularly in cross-coupling reactions for creating complex π-conjugated systems.[4][8] The use of N-halosuccinimides remains the gold standard.

Comparative Overview of Halogenating Agents

The choice of N-halosuccinimide allows for precise installation of different halogen atoms, each imparting unique properties and reactivity profiles for subsequent transformations.

| Reagent | Halogen | Typical Conditions | Key Considerations |

| N-Chlorosuccinimide (NCS) | Chlorine | CH₂Cl₂ or CHCl₃, Room Temp | Effective for mono- and dichlorination. |

| N-Bromosuccinimide (NBS) | Bromine | CH₂Cl₂ or CHCl₃, Room Temp | Most common reagent; reaction is typically rapid.[4] |

| N-Iodosuccinimide (NIS) | Iodine | CH₂Cl₂ or CHCl₃, Room Temp | Provides iodo-azulenes, ideal for Suzuki and Sonogashira couplings. |

| Selectfluor® | Fluorine | Acetonitrile, controlled temp. | Direct fluorination is challenging due to high reactivity, leading to potential decomposition.[4] |

Field-Proven Experimental Protocol: Synthesis of 1,3-Dibromoazulene

This protocol describes a reliable and scalable method for the synthesis of this compound using N-bromosuccinimide (NBS), a foundational technique in azulene chemistry.[4]

Step 1: Reaction Setup

-

In a clean, dry round-bottomed flask equipped with a magnetic stir bar, dissolve azulene (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The concentration is typically around 0.1 M.

Step 2: Reagent Addition

-

To the stirred solution at room temperature, add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise over 5-10 minutes.

-

Causality: Adding the NBS in portions helps to control any potential exotherm and ensures a homogenous reaction. The use of 2.2 equivalents drives the reaction to completion for the desired 1,3-disubstituted product.

Step 3: Reaction Monitoring

-

The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexanes/ethyl acetate). The consumption of the blue azulene starting material and the appearance of a new, differently colored spot indicates reaction progress.

Step 4: Workup

-

Once the reaction is complete (as determined by TLC, usually within 1-2 hours), transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Causality: The water wash removes the water-soluble succinimide byproduct. The sodium thiosulfate wash quenches any unreacted bromine, preventing side reactions.

Step 5: Purification

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethanol) to yield pure this compound.

Caption: A step-by-step workflow for a typical azulene halogenation experiment.

Applications and Future Directions

The introduction of halogens onto the azulene scaffold is not merely an academic exercise; it is a critical enabling step for a wide range of applications. Halogenated azulenes are versatile intermediates in organic synthesis, particularly for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[4][8][9] This allows for the construction of complex, π-extended azulene derivatives with tailored electronic and photophysical properties for use in:

-

Organic Electronics: As components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[10]

-

Medicinal Chemistry: The azulene core is found in various natural products and has been explored for its anti-inflammatory, anti-ulcer, and anti-cancer properties.[11] Halogenation provides a handle to conjugate azulene with other biologically active molecules.[11]

-

Dyes and Pigments: The inherent color of azulene can be fine-tuned by substitution, making halogenated derivatives useful precursors for novel dyes.[12]

The field continues to evolve, with ongoing research focused on developing even more selective halogenation methods, including C-H activation strategies and exploring the chemistry of halogenation at the less-reactive positions of the azulene core.

Conclusion

The journey of azulene halogenation from early observational chemistry to precise, predictable synthetic protocols highlights a remarkable chapter in organic chemistry. Driven by the molecule's unique electronic structure, the development of mild and regioselective methods, primarily using N-halosuccinimides, has transformed halogenated azulenes from chemical curiosities into indispensable building blocks. For professionals in materials science and drug development, a thorough understanding of these foundational reactions is crucial for unlocking the full potential of this vibrant and versatile aromatic system.[4]

References

-

Azulene. Wikipedia. [Link]

-

In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. PubMed Central. [Link]

-

New Synthesis of Azulene. Thieme Chemistry. [Link]

-

Vicarious Nucleophilc Substitution of Hydrogen in Azulenes. Sciforum. [Link]

-

Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. MDPI. [Link]

-

Electrophilic halogenation and acylation of the azulene seven ring, SEAz. ResearchGate. [Link]

-

Syntheses of Azulene Embedded Polycyclic Compounds. MDPI. [Link]

-

Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring. MDPI. [Link]

-

1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. RSC Publishing. [Link]

-

(PDF) Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. ResearchGate. [Link]

-

A Century of Azulene Chemistry; A Brief Look at Azulenes Building. MDPI. [Link]

-

Azulene Chemistry What follows is a summary of the synthesis reactions related to Azulene, its generation and its derivatives ba - RLogin Consulting. RLogin Consulting. [Link]

Sources

- 1. Azulene - Wikipedia [en.wikipedia.org]

- 2. sciforum.net [sciforum.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rloginconsulting.com [rloginconsulting.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Synthesis of Azulene - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

An In-depth Technical Guide to the Electrochemical Properties of 1,3-Dibromoazulene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromoazulene, a halogenated derivative of the non-benzenoid aromatic hydrocarbon azulene, presents a unique platform for the development of novel electronic materials and functionalized molecules. This guide provides a comprehensive technical overview of the electrochemical properties of this compound, drawing upon the established principles of azulene chemistry and the influence of halogen substitution. While direct experimental data on the monomeric form is limited in publicly accessible literature, this document synthesizes available information on related azulene derivatives to provide a robust predictive framework for its electrochemical behavior. Key topics covered include the intrinsic redox activity of the azulene core, the anticipated effects of bromination on redox potentials, its propensity for electropolymerization, and detailed protocols for electrochemical characterization. This guide is intended to serve as a foundational resource for researchers exploring the application of this compound in materials science, organic electronics, and drug development.

Introduction to this compound: A Molecule of Interest

Azulene, an isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring system.[1] This unique structure imparts a significant dipole moment and a striking blue color.[1] The non-uniform electron distribution, with an electron-rich five-membered ring and an electron-poor seven-membered ring, is central to its distinct chemical and electronic properties.[1]

The introduction of bromine atoms at the 1 and 3 positions of the azulene nucleus, the most reactive sites for electrophilic substitution, creates this compound.[2] This strategic halogenation serves multiple purposes: it modulates the electronic properties of the azulene core and provides reactive handles for further chemical transformations, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures.[2] Halogenated azulenes are recognized as valuable building blocks for creating soluble and electrically conductive polyazulene derivatives.[3]

The Intrinsic Redox Activity of the Azulene Core

The azulene moiety is inherently redox-active due to its unique electronic structure.[1] It can undergo both oxidation and reduction processes, making it an attractive component for redox-switchable materials and electroactive polymers. The electrochemical behavior of azulene derivatives is a subject of ongoing research, with studies revealing the influence of various substituents on their redox potentials and stability.

Anodic Oxidation and Electropolymerization

A key characteristic of azulene and many of its derivatives is their propensity to undergo electropolymerization upon anodic oxidation.[4] This process involves the formation of a polymer film on the electrode surface. The resulting polyazulene films can exhibit electrical conductivity, making them promising materials for applications in sensors, electrochromic devices, and organic electronics. The electrochemical oxidation of azulene derivatives often leads to the deposition of an organic film on the electrode surface; if this film is conductive, thick layers can be grown.[5]

The polymerization of this compound, for instance, can be achieved chemically to produce 1,3-polyazulene, which displays high electrical conductivity upon protonation. This suggests that the azulene units remain electroactive within the polymer chain. While the electrochemical polymerization of this compound is not extensively detailed in the literature, it is expected to proceed via the oxidation of the azulene ring, leading to the formation of radical cations that subsequently couple to form the polymer.

Predicted Electrochemical Behavior of this compound

Based on the general principles of electrochemistry and the known behavior of halogenated aromatic compounds and other azulene derivatives, we can predict the key electrochemical characteristics of this compound.

Cyclic Voltammetry Profile